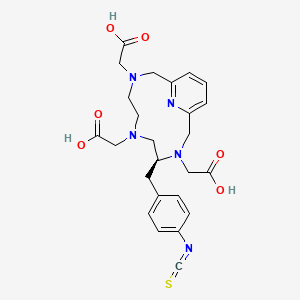
对硫氰酸苄基-PCTA
描述
p-SCN-Bn-PCTA is a bifunctional chelator (BFC) and a macrocyclic DPTA derivative . It is used for tumor pre-targeting and can be used for the conjugation of peptides and radionuclides .
Synthesis Analysis
The conjugation reactions of p-SCN-Bn-PCTA to RNA reached completion within 5 hours in aqueous bicarbonate at a pH of 8.5 to 9 and a temperature of 40 °C . Longer reaction times produced addition products necessitating more extensive purification .
Molecular Structure Analysis
The molecular formula of p-SCN-Bn-PCTA is C25H29N5O6S . The molecular weight is 527.6 g/mol . The IUPAC name is 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid .
Chemical Reactions Analysis
The radiolabeling efficiency, in vitro stability, and biodistribution of immunoconjugates with p-SCN-Bn-PCTA were studied . The anti-CD20 antibody, rituximab, was conjugated to p-SCN-Bn-PCTA . The efficiencies of 64Cu radiolabeling were dependent on the concentration of immunoconjugate .
Physical And Chemical Properties Analysis
The physical and chemical properties of p-SCN-Bn-PCTA include a molecular weight of 527.6 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 12, and a rotatable bond count of 9 .
科学研究应用
Radiolabeling for Positron Emission Tomography (PET)
p-SCN-Bn-pcta is used as a bifunctional chelator for radiolabeling antibodies with Copper-64. This application is crucial for the development of PET imaging agents, which are used for the early detection of cancers such as pancreatic and gastrointestinal cancers . The chelator-antibody conjugate, PCTA-NCAB001, has been characterized and optimized for this purpose, ensuring stability and effectiveness for clinical use .
Early Cancer Detection
The conjugation of p-SCN-Bn-pcta with anti-epidermal growth factor receptor (EGFR) antibodies facilitates the early detection of pancreatic cancer. This is achieved by identifying tumor lesions as small as 3 mm using PET . The ability to detect cancer at such an early stage can significantly improve treatment outcomes.
Quality Control in Manufacturing
In the manufacturing of radiometal–antibody complexes, controlling the properties of the antibody–chelator conjugate is vital. p-SCN-Bn-pcta plays a role in maintaining the quality of these complexes. Methods have been developed to remove size variants from the PCTA-NCAB001 conjugate, which is essential for assuring the quality of the final product .
Radioimmunotherapy
p-SCN-Bn-pcta is involved in the development of antibody–radiometal conjugates for radioimmunotherapy. This therapeutic approach targets malignant cancers with radiation delivered directly to the tumor cells, minimizing damage to healthy tissues .
Stabilization of Antibody-Chelator Conjugates
A new formulation has been developed to stabilize the antibody-chelator conjugate PCTA-NCAB001 and the radiolabeled complex 64Cu-NCAB001. This stabilization is crucial for the conjugate’s long-term storage and its subsequent clinical application .
Pharmaceutical Research
In pharmaceutical research, p-SCN-Bn-pcta is used to develop new drugs and therapies. Its role in conjugating antibodies with radiometals opens up possibilities for creating novel diagnostic and therapeutic agents that can be used in various clinical settings .
作用机制
Target of Action
p-SCN-Bn-PCTA is a bifunctional chelator (BFC) that is primarily used for radiolabeling monoclonal antibodies (mAbs) under mild conditions . The primary targets of p-SCN-Bn-PCTA are the HER2/neu receptors, which are overexpressed in certain types of cancers . The compound is used to label these receptors for imaging and therapeutic purposes .
Mode of Action
p-SCN-Bn-PCTA forms a stable coordination complex with radiometals, such as 64Cu . This complex is then conjugated to mAbs that target the HER2/neu receptors . The resulting radiolabeled mAbs can bind to the HER2/neu receptors on cancer cells, allowing for targeted imaging or therapy .
Biochemical Pathways
It is known that the compound plays a role in the imaging and treatment of cancers that overexpress the her2/neu receptors . By labeling these receptors with radiometals, p-SCN-Bn-PCTA allows for the visualization of tumors and the delivery of targeted radiotherapy .
Pharmacokinetics
The pharmacokinetics of p-SCN-Bn-PCTA are largely determined by the properties of the mAbs to which it is conjugated . These mAbs typically have a long circulation time in the body, allowing for sufficient uptake by tumor cells .
Result of Action
The primary result of p-SCN-Bn-PCTA’s action is the visualization of tumors that overexpress the HER2/neu receptors . The compound allows for clear imaging of these tumors, resulting in higher tumor-to-background ratios . In addition, p-SCN-Bn-PCTA can be used for targeted radiotherapy, potentially leading to the destruction of tumor cells .
Action Environment
The action of p-SCN-Bn-PCTA is influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the pH and temperature of the reaction conditions . Furthermore, the stability of the radiolabeled compound can be influenced by the presence of competing ions in the body . P-scn-bn-pcta has been shown to form stable complexes with 64cu, suggesting that it is relatively resistant to these environmental influences .
未来方向
属性
IUPAC Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-SCN-Bn-pcta | |
CAS RN |
949147-44-8 | |
| Record name | p-SCN-Bn-pcta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-SCN-BN-PCTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



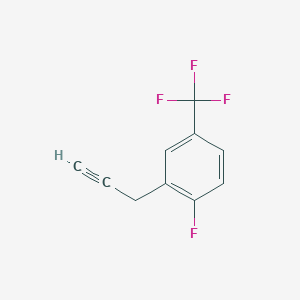

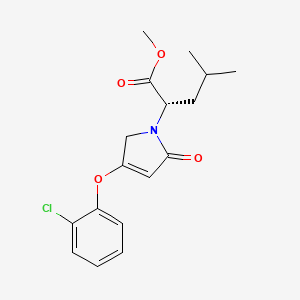
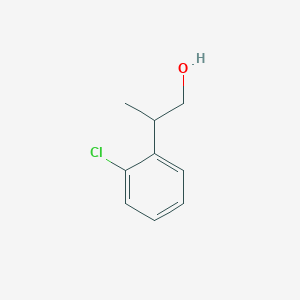
![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)
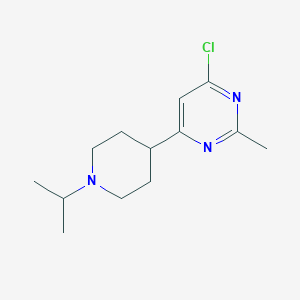
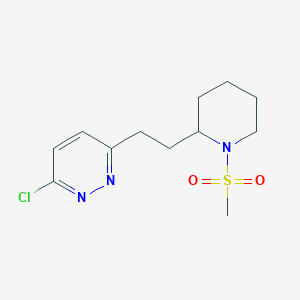



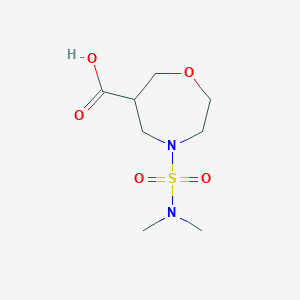

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)
